molecular formula C27H32F2N8 B1574135 ABI-011

ABI-011

Cat. No.: B1574135
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABI-011 is an investigational nanoparticle drug candidate currently in clinical development for cancer therapy. It belongs to a class of advanced therapeutics that utilize nanoparticle albumin-bound (nab®) technology. This platform is designed to improve the solubility and delivery of poorly water-soluble chemotherapeutic agents, thereby enhancing their pharmacokinetic profile and potentially reducing dose-limiting toxicities . The nab-technology leverages a natural biological pathway (albumin receptor-mediated transport) to facilitate the targeted delivery of the cytotoxic agent to tumor cells. This targeted approach can increase the concentration of the active drug within the tumor microenvironment while limiting its accumulation in non-targeted organs, a significant challenge in conventional chemotherapy . As a result, this compound represents a valuable research tool for scientists exploring novel mechanisms of action, tumor-targeting strategies, and the efficacy of nanomaterial-based drug carriers in various cancer models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H32F2N8

Appearance

Solid powder

Purity

> 98%

Synonyms

ABI-011;  ABI 011;  ABI011.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

ABI-011 is compared with structurally or functionally related compounds across three categories: vascular disrupting agents (VDAs), albumin-bound nanotherapeutics, and TOP1 inhibitors.

Vascular Disrupting Agents (VDAs)
Parameter This compound Combretastatin A4 Phosphate (CA4P) Source
Mechanism Dual antitubulin & TOP1 inhibition Selective antitubulin (β-tubulin)
IC50 (VDA) 1.8 µg/mL 13.1 µg/mL
LD50 3.4 µg/mL 12.8 µg/mL
Tumor Growth Inhibition (HT29 model) 80% inhibition at 20–40 mg/kg Ineffective at comparable doses
Therapeutic Index High (IC50 ≪ LD50) Low (IC50 ≈ LD50)

Key Findings :

  • This compound demonstrated 10-fold higher potency than CA4P in disrupting tumor vasculature in the quail CAM assay, with a wider therapeutic window .
Albumin-Bound Nanotherapeutics
Parameter This compound Abraxane (nab-paclitaxel) ABI-009 (nab-rapamycin) Source
Drug Payload Thiocolchicine dimer Paclitaxel Rapamycin
Target Tubulin & TOP1 Tubulin mTOR pathway
Clinical Stage Phase I FDA-approved (breast, NSCLC, pancreatic cancers) Phase I/II
Key Advantage Dual mechanism & vascular targeting Improved solubility and tumor penetration Immunosuppressant synergy

Key Findings :

  • Albumin binding enhances tumor accumulation via the SPARC (secreted protein acidic and rich in cysteine) pathway , common to all albumin-bound drugs .
TOP1 Inhibitors
Parameter This compound Topotecan Camptothecin Source
Structure Thiocolchicine dimer Semisynthetic camptothecin analog Natural alkaloid
Mechanism TOP1 inhibition & antitubulin TOP1 inhibition TOP1 inhibition
Delivery System Albumin-bound nanoparticle Intravenous (free drug) Liposomal formulations
Clinical Stage Phase I FDA-approved (ovarian, SCLC) Preclinical/clinical trials

Key Findings :

  • This compound’s dual targeting may reduce reliance on TOP1 inhibition alone, a common resistance mechanism in camptothecins .
  • Albumin binding mitigates the high toxicity associated with free camptothecin .

Preparation Methods

Nanoparticle Albumin-Bound (Nab) Technology

  • Process Description : Hydrophobic drugs are first dissolved in an organic solvent. This drug solution is emulsified into an aqueous albumin solution, creating an oil-in-water emulsion.
  • High-Pressure Homogenization : The emulsion undergoes high-pressure homogenization, which induces albumin self-crosslinking and formation of a stable albumin layer around the drug core.
  • Solvent Removal : The organic solvent is subsequently removed, leaving stable albumin-bound nanoparticles.
  • Outcome : This method produces nanoparticles with enhanced drug loading and stability, suitable for intravenous administration.

This technology was foundational in the development of this compound and similar formulations such as Abraxane®.

Alternative and Complementary Preparation Methods

Self-Assembly Method

  • Mechanism : Albumin molecules spontaneously organize into nanoparticles via heat denaturation or reduction of internal disulfide bonds.
  • Crosslinking : Intramolecular disulfide bonds form naturally or can be induced chemically to stabilize particles.
  • Advantages : Avoids toxic chemicals, produces redox-responsive nanoparticles that degrade in reducing environments (e.g., intracellular glutathione).
  • Applications : Useful for controlled drug release in physiological conditions.

Emulsification and Thermal Gelation

  • Emulsification : Albumin solution is dispersed in an immiscible oil phase, followed by chemical crosslinking to solidify albumin droplets into nanoparticles.
  • Thermal Gelation : Temperature changes induce albumin gel formation, resulting in nanoparticle creation under mild conditions.
  • Scale-Up : Nano-spray-drying can be used for large-scale production by atomizing albumin solutions into dry nanoparticles.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Nab Technology Emulsification + high-pressure homogenization High drug loading, stable NPs Requires organic solvents
Desolvation Addition of desolvating agent + crosslinking Mild conditions, tunable size Use of chemical crosslinkers
Self-Assembly Spontaneous assembly via heat or reduction No toxic chemicals, redox-responsive May have less control on size
Emulsification Dispersion in oil + crosslinking Controlled particle formation Requires oil phase and crosslinkers
Thermal Gelation Heat-induced gelation Mild, solvent-free Limited to certain albumin types
Nano-Spray-Drying Atomization and drying Scalable production Equipment intensive

Research Findings and Optimization Insights

  • pH Optimization : Studies demonstrate that pH 9 is optimal for desolvation-based nanoparticle synthesis, balancing albumin charge and particle size for reproducibility.
  • Crosslinker Choice : Glutaraldehyde forms diimine bonds with lysine residues, while glucose crosslinking involves advanced glycation end products, influencing nanoparticle stability and biocompatibility.
  • Nanoparticle Stability : Self-crosslinked albumin nanoparticles via disulfide bonds show stability in circulation and degrade in reducing environments, enabling targeted intracellular drug release.
  • Particle Size Control : Controlled addition rates of desolvating agents and pH adjustments are critical for achieving nanoparticles typically in the 100-200 nm range, suitable for tumor targeting via enhanced permeability and retention (EPR) effect.

Q & A

Q. What is the mechanism of action of ABI-011 in preclinical models, and how does its albumin-based nanoparticle formulation influence tumor targeting?

this compound is a nano-thiostatin dimer delivered via albumin nanoparticles, leveraging albumin's natural affinity for tumor-associated proteins (e.g., SPARC) to enhance tumor accumulation. Methodologically, researchers should use fluorescently labeled nanoparticles in xenograft models to quantify biodistribution via confocal microscopy or mass spectrometry. Comparative studies with non-albumin formulations can isolate targeting effects .

Q. What are the primary endpoints and inclusion criteria used in Phase 1 clinical trials for this compound in advanced solid tumors?

Phase 1 trials prioritize determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Key inclusion criteria include:

  • Age ≥18 years, ECOG performance status ≤2
  • Measurable disease per RECIST criteria
  • Willingness to undergo serial tumor biopsies
  • Resolution of prior treatment toxicities to Grade ≤1 Methodologically, dose escalation follows a 3+3 design, with toxicity graded via CTCAE criteria and efficacy assessed through RECIST .

Q. How should researchers design in vitro experiments to evaluate the cytotoxicity of this compound against cancer cell lines?

Use dose-response assays (e.g., MTT or clonogenic survival) across multiple cell lines representing diverse tumor types. Include albumin-rich media to mimic physiological conditions. Validate results with apoptosis markers (e.g., caspase-3 activation) and compare to albumin-free controls to isolate nanoparticle-specific effects .

Q. What pharmacokinetic (PK) parameters are critical when assessing this compound's bioavailability in animal models?

Key PK metrics include:

  • Plasma half-life (t1/2t_{1/2}) and area under the curve (AUC)
  • Tumor-to-plasma concentration ratios
  • Clearance rates in albumin-deficient vs. wild-type models Use LC-MS/MS for quantification and compartmental modeling to analyze tissue distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy data and heterogeneous patient responses in early-phase this compound trials?

Implement translational biomarker analyses:

  • Stratify patients by SPARC expression or tumor albumin uptake via immunohistochemistry.
  • Correlate PK data with tumor response subgroups.
  • Use multi-omics (e.g., RNA-seq) to identify resistance pathways in non-responders. Methodological rigor requires pre-specified hypotheses and adaptive trial designs .

Q. What statistical methods are recommended for analyzing dose-limiting toxicities (DLTs) and establishing MTD in Phase 1 studies of this compound?

Bayesian model-based approaches (e.g., continual reassessment method) improve MTD estimation over traditional 3+3 designs. For DLT analysis, use logistic regression to model toxicity probabilities, adjusting for covariates like prior therapies. Sensitivity analyses should assess protocol deviations and missing data .

Q. What strategies optimize the integration of serial tumor biopsy data with RECIST-based response assessments in this compound clinical trials?

  • Time biopsies to align with PK trough/peak phases (e.g., pre-dose and 24h post-infusion).
  • Quantify intratumoral drug concentrations and correlate with RECIST measurements.
  • Use multiplex immunofluorescence to assess stromal vs. tumor cell uptake. Data integration requires centralized pathology review and standardized biopsy protocols .

Q. How should combination therapy studies with this compound and targeted agents be designed to evaluate synergistic antitumor effects?

Preclinical rationale: Screen for synergy using high-throughput combinatorial screens (e.g., Chou-Talalay method). Clinically, employ staggered dosing (e.g., this compound followed by targeted agent) to minimize overlapping toxicities. Use pharmacodynamic endpoints (e.g., target protein suppression) alongside RECIST .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.